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Compound of Interest

Compound Name: Bis(2-nitrophenyl)amine

Cat. No.: B107571 Get Quote

This guide offers an in-depth analysis of the spectroscopic data for bis(2-nitrophenyl)amine,

also known as 2,2'-dinitrodiphenylamine. The information is intended for researchers,

scientists, and professionals in drug development, providing key data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Molecular Structure and Properties
Systematic Name: 2-Nitro-N-(2-nitrophenyl)aniline

Synonyms: 2,2'-Dinitrodiphenylamine, Bis(2-nitrophenyl)amine[1][2]

CAS Number: 18264-71-6[1][2]

Molecular Formula: C₁₂H₉N₃O₄[1][2]

Molecular Weight: 259.22 g/mol [1][2]

Spectroscopic Data
The following sections present the available spectroscopic data for bis(2-nitrophenyl)amine in

a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

Data not available - - -

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment

Data not available -

Note: Specific experimental ¹H and ¹³C NMR data for bis(2-nitrophenyl)amine are not readily

available in the public domain. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b107571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3350-3310 Medium N-H stretch (secondary amine)

~3100-3000 Medium Aromatic C-H stretch

~1600, ~1475 Strong Aromatic C=C stretch

~1550-1475 Strong Asymmetric NO₂ stretch

~1360-1290 Strong Symmetric NO₂ stretch

~1335-1250 Strong Aromatic C-N stretch

~910-665 Strong, Broad N-H wag (secondary amine)

~750 Strong
C-H out-of-plane bend (ortho-

disubstituted)

Note: The assignments are based on typical vibrational frequencies for the functional groups

present in bis(2-nitrophenyl)amine.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

259 High [M]⁺ (Molecular ion)

Further data not available - Fragment ions

Note: The molecular ion peak is expected at m/z 259, corresponding to the molecular weight of

the compound.[1][2]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A small amount of the purified bis(2-nitrophenyl)amine is dissolved in

a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal

standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
Sample Preparation: A solid sample of bis(2-nitrophenyl)amine is finely ground and mixed

with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: A dilute solution of the sample is introduced into the mass

spectrometer.

Ionization: Electron ionization (EI) is a common method for this type of compound, where the

sample is bombarded with a high-energy electron beam.

Analysis: The resulting charged fragments are separated based on their mass-to-charge

ratio (m/z) and detected to generate the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like bis(2-nitrophenyl)amine.
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A generalized workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Bis(2-
nitrophenyl)amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107571#spectroscopic-data-for-bis-2-nitrophenyl-
amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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